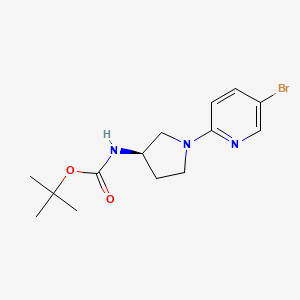

(R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate

Description

(R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is a chiral pyrrolidine-based carbamate derivative featuring a 5-bromopyridin-2-yl substituent. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its molecular formula is C₁₄H₂₀BrN₃O₂, with a molecular weight of 358.23 g/mol . The stereochemistry at the pyrrolidine ring (R-configuration) and the bromine substitution on the pyridine ring are critical for its reactivity and biological interactions.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJHINVCNZFKMV-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144357 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-(5-bromo-2-pyridinyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868662-37-7 | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-(5-bromo-2-pyridinyl)-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868662-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R)-1-(5-bromo-2-pyridinyl)-3-pyrrolidinyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate, also known by its CAS number 1088410-93-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C14H20BrN3O2

- Molecular Weight : 342.23 g/mol

- CAS Number : 1088410-93-8

The biological activity of (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in several neurodegenerative diseases, including Alzheimer's disease.

Inhibition of GSK-3β

Research indicates that compounds similar to (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate exhibit significant GSK-3β inhibitory activity. For example, a related compound demonstrated an IC50 of 70 nM against GSK-3β, suggesting that this class of compounds may be effective in modulating pathways involved in neuroinflammation and neurodegeneration .

Biological Activity and Therapeutic Implications

- Neuroprotection : The compound has shown promise in protecting neuronal cells from damage induced by toxic agents. In vitro studies have demonstrated that it can restore cell viability in models of tau-induced neurodegeneration.

- Anti-inflammatory Effects : In cellular models, (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate has been associated with reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential role in managing inflammatory conditions .

- Cytotoxicity Profile : The cytotoxic effects of the compound were evaluated in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). Results indicated that it did not significantly decrease cell viability at concentrations up to 10 μM, indicating a favorable safety profile .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C14H20BrN3O2 |

| Molecular Weight | 342.23 g/mol |

| CAS Number | 1088410-93-8 |

| GSK-3β IC50 | 70 nM |

| Cytotoxicity in HT-22 Cells | IC50 > 100 μM |

| Cytotoxicity in BV-2 Cells | IC50 > 10 μM |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate:

- GSK Inhibition Studies : A study identified a series of GSK inhibitors with structural similarities to this compound, noting their ability to stabilize the protein structure and enhance binding affinity .

- Neurodegenerative Disease Models : In experimental models of Alzheimer’s disease, compounds exhibiting similar structures have been shown to reduce amyloid-beta plaque formation and improve cognitive function .

Scientific Research Applications

Drug Development

One of the primary applications of (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate is in drug development. The compound acts as a chiral building block, which is crucial for synthesizing biologically active molecules. Its pyrrolidine structure is often associated with various pharmacological activities, making it suitable for creating new therapeutic agents.

Case Study: Anticancer Agents

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized using (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate have shown efficacy against specific cancer cell lines, suggesting its potential role as a lead compound in anticancer drug discovery .

Neuropharmacology

The compound's structural similarity to neurotransmitters allows it to interact with various receptors in the brain. Research has demonstrated its potential in developing treatments for neurological disorders.

Data Table: Neuropharmacological Activity

Asymmetric Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds. This is particularly important in pharmaceuticals where the efficacy and safety of drugs can differ significantly between enantiomers.

Example: Synthesis Pathway

Using (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate as a chiral auxiliary can yield high enantiomeric excess in the synthesis of various amines and alcohols, which are key components in many drugs .

Pesticide Development

The bromopyridine moiety in this compound has been explored for applications in agrochemicals, particularly as a scaffold for developing new pesticides. Its ability to interact with biological systems makes it a candidate for creating effective pest control agents.

Case Study: Insecticidal Activity

Research has demonstrated that derivatives of this compound exhibit insecticidal properties against common agricultural pests, highlighting its potential utility in sustainable agriculture practices .

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine Carbamates

The following table compares (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate with structurally related pyrrolidine carbamates:

Key Observations :

- Bromine Position : The 5-bromopyridin-2-yl group in the target compound distinguishes it from the 3-yl isomer (tert-butyl (5-bromopyridin-3-yl)carbamate), which may exhibit different electronic and steric profiles in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Stereochemistry : The R-configuration in the pyrrolidine ring contrasts with racemic or S-configured analogues, which could lead to divergent pharmacological activities .

- Functional Groups : Fluorine or methyl substituents in analogues influence physicochemical properties. For example, fluorinated derivatives like tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate often exhibit improved metabolic stability but reduced solubility .

Comparison with Complex Carbamate Derivatives

Evidence from patent literature highlights carbamates integrated into larger pharmacophores. However, this compound’s chromen-4-one and pyrazolo[3,4-d]pyrimidine cores render it pharmacologically distinct from the simpler pyrrolidine derivatives discussed here .

Q & A

Basic: How can the synthesis of (R)-tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate be optimized for higher yield and purity?

Methodological Answer:

The synthesis typically involves coupling tert-butyl carbamate with pyrrolidine derivatives under palladium-catalyzed cross-coupling conditions. Key steps include:

- Reagent Selection : Use Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing the 5-bromopyridin-2-yl group .

- Temperature Control : Maintain reactions between 80–120°C to balance reaction rate and byproduct formation .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC or LC-MS (>95%) .

Critical Parameters : Optimize ligand-to-palladium ratios (e.g., XPhos or BINAP) to enhance enantiomeric excess (ee) in chiral intermediates .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : and NMR to verify stereochemistry and substituent positions (e.g., tert-butyl at δ ~1.4 ppm, pyrrolidine protons at δ 1.8–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected: ~341.2 g/mol) and isotopic patterns .

- Purity Assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and retention time comparison .

Advanced: How can enantioselective synthesis of the (R)-configured pyrrolidine core be achieved?

Methodological Answer:

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP or Rh-DuPhos catalysts to generate the (R)-pyrrolidine intermediate .

- Dynamic Kinetic Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during carbamate formation to control stereochemistry .

- Validation : Measure enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) or polarimetry .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar carbamates?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromopyridine vs. fluorobenzoyl groups) on target binding using molecular docking .

- Assay Standardization :

- Dose-Response Curves : Test compound across 3–5 log units (e.g., 1 nM–100 μM) to identify IC discrepancies .

- Control Experiments : Include reference compounds (e.g., known H3 receptor antagonists) to validate assay conditions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. For powder handling, wear NIOSH-approved N95 respirators .

- Waste Disposal : Segregate halogenated organic waste (due to bromine content) and incinerate via licensed facilities .

- Emergency Measures : In case of skin contact, wash with 10% ethanol/water solution to hydrolyze carbamate residues .

Advanced: How does the 5-bromopyridin-2-yl group influence reactivity in downstream modifications?

Methodological Answer:

- Electrophilic Substitution : The bromine atom enables Suzuki cross-coupling for introducing aryl/heteroaryl groups (e.g., replace Br with -B(OH)) .

- Nucleophilic Displacement : React with amines (e.g., piperazine) under Pd catalysis to form C-N bonds .

- Stability Considerations : Monitor for debromination under strong acidic/basic conditions (pH >10 or <2) via TLC .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Solvent Screening : Test mixtures like dichloromethane/hexane (1:3) or ethyl acetate/cyclohexane (1:4) for crystal formation .

- Gradient Cooling : Slowly reduce temperature from 50°C to 4°C over 12 hours to improve crystal size and purity .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to histamine H3/H4 receptors using AMBER or GROMACS with CHARMM force fields .

- Docking Studies : Use AutoDock Vina to identify key residues (e.g., Asp in H3R) involved in hydrogen bonding .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and validate with in vitro data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.